Cas no 2228176-34-7 (N-4-(1,2-dihydroxyethyl)phenylacetamide)

N-4-(1,2-dihydroxyethyl)phenylacetamide is a synthetic organic compound featuring a phenylacetamide core substituted with a 1,2-dihydroxyethyl group at the para position. This structure imparts unique physicochemical properties, including enhanced solubility in polar solvents due to the presence of hydroxyl groups. The compound is of interest in pharmaceutical and chemical research, particularly as a potential intermediate in the synthesis of bioactive molecules. Its diol functionality allows for further derivatization, making it a versatile building block in medicinal chemistry. The compound’s stability under standard conditions and well-defined reactivity profile contribute to its utility in controlled synthetic applications.
N-4-(1,2-dihydroxyethyl)phenylacetamide structure
2228176-34-7 structure
商品名:N-4-(1,2-dihydroxyethyl)phenylacetamide
CAS番号:2228176-34-7
MF:C10H13NO3
メガワット:195.215122938156
CID:6062835
PubChem ID:165626663

N-4-(1,2-dihydroxyethyl)phenylacetamide 化学的及び物理的性質

名前と識別子

    • N-4-(1,2-dihydroxyethyl)phenylacetamide
    • N-[4-(1,2-dihydroxyethyl)phenyl]acetamide
    • EN300-1786131
    • 2228176-34-7
    • インチ: 1S/C10H13NO3/c1-7(13)11-9-4-2-8(3-5-9)10(14)6-12/h2-5,10,12,14H,6H2,1H3,(H,11,13)
    • InChIKey: FYNPQFMMPQVZFI-UHFFFAOYSA-N
    • ほほえんだ: OC(CO)C1C=CC(=CC=1)NC(C)=O

計算された属性

  • せいみつぶんしりょう: 195.08954328g/mol
  • どういたいしつりょう: 195.08954328g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 188
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 69.6Ų
  • 疎水性パラメータ計算基準値(XlogP): -0.2

N-4-(1,2-dihydroxyethyl)phenylacetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1786131-10.0g
N-[4-(1,2-dihydroxyethyl)phenyl]acetamide
2228176-34-7
10g
$4236.0 2023-06-03
Enamine
EN300-1786131-0.5g
N-[4-(1,2-dihydroxyethyl)phenyl]acetamide
2228176-34-7
0.5g
$946.0 2023-09-19
Enamine
EN300-1786131-0.1g
N-[4-(1,2-dihydroxyethyl)phenyl]acetamide
2228176-34-7
0.1g
$867.0 2023-09-19
Enamine
EN300-1786131-0.25g
N-[4-(1,2-dihydroxyethyl)phenyl]acetamide
2228176-34-7
0.25g
$906.0 2023-09-19
Enamine
EN300-1786131-2.5g
N-[4-(1,2-dihydroxyethyl)phenyl]acetamide
2228176-34-7
2.5g
$1931.0 2023-09-19
Enamine
EN300-1786131-1.0g
N-[4-(1,2-dihydroxyethyl)phenyl]acetamide
2228176-34-7
1g
$986.0 2023-06-03
Enamine
EN300-1786131-5.0g
N-[4-(1,2-dihydroxyethyl)phenyl]acetamide
2228176-34-7
5g
$2858.0 2023-06-03
Enamine
EN300-1786131-0.05g
N-[4-(1,2-dihydroxyethyl)phenyl]acetamide
2228176-34-7
0.05g
$827.0 2023-09-19
Enamine
EN300-1786131-10g
N-[4-(1,2-dihydroxyethyl)phenyl]acetamide
2228176-34-7
10g
$4236.0 2023-09-19
Enamine
EN300-1786131-5g
N-[4-(1,2-dihydroxyethyl)phenyl]acetamide
2228176-34-7
5g
$2858.0 2023-09-19

N-4-(1,2-dihydroxyethyl)phenylacetamide 関連文献

N-4-(1,2-dihydroxyethyl)phenylacetamideに関する追加情報

Introduction to N-4-(1,2-dihydroxyethyl)phenylacetamide (CAS No. 2228176-34-7)

N-4-(1,2-dihydroxyethyl)phenylacetamide, a compound with the chemical identifier CAS No. 2228176-34-7, represents a significant area of interest in the field of pharmaceutical chemistry and biochemistry. This compound, characterized by its unique structural and functional properties, has garnered attention for its potential applications in medicinal chemistry and drug development. The presence of both hydroxyl and amide functional groups in its molecular structure suggests a versatile reactivity that could be exploited for various biochemical interactions.

The< strong>N-4-(1,2-dihydroxyethyl)phenylacetamide molecule exhibits a phenylacetamide backbone, which is a common motif in many pharmacologically active agents. The substitution of the hydroxyl groups at the 1 and 2 positions of the ethyl chain adds an additional layer of complexity, enabling diverse interactions with biological targets. This structural feature makes it a promising candidate for further investigation in the development of novel therapeutic agents.

Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between N-4-(1,2-dihydroxyethyl)phenylacetamide and biological targets. Studies have shown that this compound can interact with various enzymes and receptors, potentially modulating their activity. For instance, preliminary computational studies suggest that it may exhibit inhibitory effects on certain kinases, which are known to be involved in numerous disease pathways.

The< strong>CAS No. 2228176-34-7 compound has also been explored in the context of its potential role as an intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical transformations makes it a valuable building block for the construction of intricate pharmacophores. This versatility is particularly relevant in the context of drug discovery, where the ability to modify and optimize molecular structures is crucial for achieving desired pharmacological outcomes.

In addition to its synthetic utility, N-4-(1,2-dihydroxyethyl)phenylacetamide has been investigated for its potential biological activities. Research indicates that this compound may possess antioxidant properties, which could be beneficial in combating oxidative stress-related diseases. The hydroxyl groups present in its structure are known to participate in hydrogen bonding interactions, which are often critical for stabilizing enzyme-substrate complexes.

The< strong>1,2-dihydroxyethyl moiety is particularly noteworthy due to its ability to form hydrogen bonds and engage in hydrophobic interactions. These properties can influence the compound's solubility and bioavailability, making it an attractive candidate for formulation development. Furthermore, the phenylacetamide core is known to be well-tolerated by biological systems, which enhances its potential as a lead compound for drug development.

Current research efforts are focused on elucidating the mechanism of action of N-4-(1,2-dihydroxyethyl)phenylacetamide through both in vitro and in vivo studies. These investigations aim to provide a comprehensive understanding of how this compound interacts with biological targets and modulates cellular processes. Preliminary results suggest that it may exert its effects through multiple pathways, including inhibition of specific enzymes and modulation of receptor activity.

The< strong>CAS No. 2228176-34-7 compound's potential as a therapeutic agent is further supported by its favorable pharmacokinetic profile. Studies have shown that it exhibits good oral bioavailability and moderate metabolic stability, which are essential characteristics for any drug candidate. Additionally, its low toxicity profile observed in preliminary animal studies adds to its attractiveness as a potential therapeutic agent.

In conclusion, N-4-(1,2-dihydroxyethyl)phenylacetamide represents a promising compound with significant potential in pharmaceutical research and drug development. Its unique structural features and demonstrated biological activities make it an attractive candidate for further investigation. As research continues to uncover new insights into its mechanisms of action and therapeutic potential, this compound is poised to play a crucial role in the development of novel treatments for various diseases.

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